1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone
Description
This compound, with the systematic name 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone, is a pyrrolidine-based derivative featuring a cyclopropyl-aminoethyl side chain and a ketone functional group. Its stereochemistry (R-configuration) and structural complexity make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring chiral recognition. The CAS number 1354009-05-4 corresponds to its (R)-enantiomer, while the (S)-enantiomer (CAS: 1354008-14-2) is also documented .
Properties
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)13-6-4-11(8-13)14(7-5-12)10-2-3-10/h10-11H,2-8,12H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHUJJUHDDLCOZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157891 | |
| Record name | Ethanone, 1-[(3R)-3-[(2-aminoethyl)cyclopropylamino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354017-52-9 | |
| Record name | Ethanone, 1-[(3R)-3-[(2-aminoethyl)cyclopropylamino]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354017-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[(3R)-3-[(2-aminoethyl)cyclopropylamino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone, also known by its synonyms such as (R)-1-(3-((2-Aminoethyl)(cyclopropyl)amino)pyrrolidin-1-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant research findings.
- Molecular Formula : C_{12}H_{20}N_{4}O
- Molecular Weight : 212.31 g/mol
- CAS Number : 1354017-52-9
- InChI Key : MVHUJJUHDDLCOZ-LLVKDONJSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Key areas of interest include:
Anticonvulsant Properties
Research indicates that derivatives of pyrrolidine compounds, including this specific compound, exhibit anticonvulsant activity. In a study evaluating various pyrrolidine derivatives, it was found that certain structural modifications enhanced their efficacy in reducing seizure frequency in animal models .
Anxiolytic and Antidepressant Effects
The compound has shown promise in preclinical models for anxiolytic and antidepressant effects. A study reported that derivatives with similar structures demonstrated significant anxiolytic activity, outperforming traditional anxiolytics like diazepam in some cases . This suggests that the presence of the cyclopropyl and aminoethyl groups may play a crucial role in modulating neuropharmacological effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. The SAR analysis indicates that:
- Cyclopropyl Group : This moiety has been associated with enhanced binding affinity to biological targets, contributing to the compound's pharmacological profile.
- Aminoethyl Substituent : The presence of this group is believed to facilitate interactions with neurotransmitter receptors, enhancing the compound's therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound and its analogs:
- Study on Anticonvulsant Activity :
- Evaluation of Anxiolytic Effects :
- Pharmacokinetic Studies :
Comparison with Similar Compounds
Stereoisomers and Ring System Variations
- Stereoisomers : The (R)- and (S)-enantiomers (CAS: 1354009-05-4 and 1354008-14-2, respectively) differ in spatial arrangement, which can significantly impact binding affinity and metabolic stability. For instance, enantiomers may exhibit divergent interactions with chiral biological targets .
- Piperidine vs. Pyrrolidine Analogs: 1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone () replaces the pyrrolidine ring with a six-membered piperidine.
Substituent Modifications
- Cyclopropyl vs. Alkyl Groups: 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 1353964-25-6, ) substitutes the cyclopropyl group with an ethyl group. The cyclopropyl moiety in the target compound introduces ring strain, enhancing metabolic resistance compared to linear alkyl chains .
- Functional Group Variations: 3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () replaces the ketone with a benzyl ester. This modification increases hydrophobicity and may alter membrane permeability .
Aromatic vs. Aliphatic Systems
- 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () incorporates an aromatic pyrrolopyridine core. Aromatic systems often enhance π-π stacking interactions in drug-receptor binding but may reduce solubility compared to aliphatic systems like pyrrolidine .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | logD (pH 5.5) | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|---|
| 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone | 1354009-05-4 | C₁₁H₂₁N₃O | Not reported | 5 | 1 |
| 1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone | 1353964-25-6 | C₁₁H₂₃N₃O | Not reported | 5 | 1 |
| 1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone | Discontinued | C₁₂H₂₃N₃O | Not reported | 6 | 1 |
| 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone | Not available | C₁₃H₁₈N₆O | ~1.2 (calc) | 7 | 2 |
Notes:
- The target compound shares a logD ~1.2 (estimated) with pyrazolo-pyrazine analogs, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Q & A
Q. Basic
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (80:20) mobile phase to determine enantiomeric excess (>98% for the (R)-isomer).
- X-ray crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom derivative (e.g., bromine-substituted analogs).
- NMR spectroscopy : NOESY experiments reveal spatial proximity between the cyclopropane methylene protons and pyrrolidine substituents, confirming the (R)-configuration. Coupling constants (J = 8–10 Hz in ¹H NMR) indicate trans-configuration in the cyclopropane ring .
What methodologies are employed to assess the compound's potential biological activity, such as enzyme inhibition or receptor binding?
Q. Basic
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on a CM5 chip to measure binding affinity (KD values in µM range).
- Cell-based assays : Use MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
- Molecular docking : Perform in silico screening against the Protein Data Bank (PDB) to predict interactions with active sites (e.g., ATP-binding pockets) .
How can conflicting data regarding the compound's reactivity in nucleophilic substitution reactions be resolved?
Advanced
Contradictions in reactivity (e.g., SN1 vs. SN2 mechanisms) may arise from solvent effects or leaving group stability. To resolve:
Solvent polarity studies : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (protic) to identify solvent-dependent pathways.
Leaving group analysis : Replace chloride with tosylate or triflate to assess leaving group impact on reaction kinetics.
Kinetic isotope effects (KIE) : Use deuterated substrates to distinguish between concerted (SN2) or stepwise (SN1) mechanisms.
Data from Eyring plots (ΔH‡ and ΔS‡ values) can clarify the dominant pathway .
What computational approaches are suitable for predicting the compound's metabolic stability and off-target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for CYP450-mediated oxidation sites (e.g., cyclopropane ring vs. pyrrolidine nitrogen).
- Machine learning models : Train ADMET predictors (e.g., SwissADME) to estimate blood-brain barrier permeability (logBB) and hERG channel inhibition risks.
- Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., GPCRs) over 100-ns trajectories to identify stable interactions .
How can researchers optimize reaction conditions to mitigate racemization during large-scale synthesis?
Q. Advanced
- Low-temperature protocols : Conduct reactions at –20°C to reduce thermal racemization of the (R)-center.
- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) on the pyrrolidine nitrogen to stabilize stereochemistry.
- In-line monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess in real-time during continuous flow synthesis.
Validation via chiral HPLC and polarimetry ensures >99% enantiopurity .
What strategies are effective for resolving discrepancies in reported biological activity across studies?
Q. Advanced
- Dose-response curve normalization : Re-analyze data using Hill slopes to account for assay sensitivity variations.
- Orthogonal assays : Cross-validate results with fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to confirm binding.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and adjust for batch effects.
Structural analogs (e.g., quinoline derivatives) can serve as positive controls to calibrate activity thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
